molecular formula C9H7BrO B3015157 4-Bromo-2-methylbenzofuran CAS No. 219739-70-5

4-Bromo-2-methylbenzofuran

Cat. No. B3015157
CAS RN: 219739-70-5
M. Wt: 211.058
InChI Key: HDBQHMPOMJRHBK-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to possess strong biological activities .


Synthesis Analysis

Benzofuran derivatives, including this compound, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of this compound is approximately 211.055 Da .


Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities and potential applications have attracted the attention of chemical and pharmaceutical researchers worldwide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.055 Da and a molecular formula of C9H7BrO . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Catalytic Reactions

An innovative amide-base system using tetramethylammonium fluoride (TMAF) and N(TMS)3 catalyzes the coupling of benzylic C(sp3)-H bonds with carbonyls, forming stilbenes. This method employs various methylheteroarenes, including 2-methylbenzofuran, demonstrating a broad application in organic synthesis (Shigeno et al., 2019).

Synthesis of Novel Compounds

Research into the bromination of coumarin derivatives led to the synthesis of novel compounds like 5, 6-dibenzyloxy-3-methylbenzofuran. These syntheses are crucial for developing new chemical entities with potential applications in various fields (Zagorevskii & Kirsanova, 1971).

Antimicrobial Activity

A study focused on synthesizing novel 2-substituted-3-methylbenzofuran derivatives, which were then evaluated for antimicrobial activity against various fungal and bacterial species. This highlights the potential of 3-methylbenzofuran derivatives in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Thermodynamic Studies

Investigations into the thermodynamics of bromobenzoic acids, including bromo-methylbenzoic acids, provide insights into the vapor pressures, melting temperatures, enthalpies of fusion, and solubilities. Such studies are vital for understanding the physical properties of these compounds, which is essential in various scientific and industrial applications (Zherikova et al., 2016).

Synthesis of Aromatic Compounds

The synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid demonstrates the versatility of benzofuran derivatives in organic chemistry. These compounds have potential applications in pharmaceuticals, materials science, and other areas (Mori et al., 2020).

Safety and Hazards

While specific safety and hazard information for 4-Bromo-2-methylbenzofuran was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. This often includes wearing protective clothing and working in a well-ventilated area .

Future Directions

Benzofuran compounds, including 4-Bromo-2-methylbenzofuran, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may involve developments in the synthesis methods, understanding the mechanism of action, and exploring new biological activities .

properties

IUPAC Name

4-bromo-2-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBQHMPOMJRHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 49 (21 mmol) in N, N-diethylaniline (30 mL), cesium fluoride (11 mmol) was added and the mixture was heated at 190° C. for 24 h. After cooling, the suspension was diluted with ethyl acetate (100 mL) and washed with dil HCl (3×50 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated by rotary evaporation and purified column chromatography to give 4-bromo-2-methylbenzofuran (46g, 87%) and 6-bromo-2-methylbenzofuran (13%). The resulting mixture was purified by reverse phase HPLC using 10:1 acetonitrile: water with 0.1% TFA (B) for 22 min followed by 3 min at 100% B, to give compound 46g (26%).
Name
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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